molecular formula C7H16N4O4S2 B130013 Taurolidine CAS No. 19388-87-5

Taurolidine

Cat. No.: B130013
CAS No.: 19388-87-5
M. Wt: 284.4 g/mol
InChI Key: AJKIRUJIDFJUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taurolidine (bis-(1,1-dioxoperhydro-1,2,4-thiadiazinyl-4)methane) is a synthetic broad-spectrum antimicrobial agent derived from the amino acid taurine. It exhibits dual antimicrobial and antineoplastic properties by disrupting microbial cell membranes, inhibiting bacterial adhesion, and inducing apoptosis in cancer cells . Its metabolites, including taurultam and methylol-taurultam, neutralize endotoxins and modulate immune responses, making it effective against Gram-positive and Gram-negative bacteria, fungi, and antibiotic-resistant strains . Clinically, it is used for catheter lock solutions, peritoneal lavage, and oncology applications due to its low toxicity profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of taurolidine involves the reaction of taurine with formaldehyde. One of the early methods described involves reacting taurine with formaldehyde in the presence of hydrochloric acid to form taurinamide, which is then further reacted with formaldehyde to produce this compound .

Industrial Production Methods: Industrial production of this compound often involves the use of phthalic anhydride as a protecting group for the amine functionality of taurine. This intermediate is then reacted with formaldehyde to produce this compound. The process requires careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Hydrolysis and Decomposition Pathways

Taurolidine undergoes spontaneous hydrolysis in aqueous environments, producing methylol-containing derivatives responsible for its biological activity. The process occurs through two primary steps:

Step 1: Formation of cationic this compound

  • Protonation of the exocyclic nitrogen initiates bond elongation (C-NH₂: 1.613 Å vs. C-NH: 1.408 Å) without an energy barrier, as shown by DFT calculations .

Step 2: Nucleophilic cleavage by hydroxyl ions

  • Hydroxyl attack on the exocyclic methylene carbon cleaves the C-N bond, yielding methylol-taurultam (ΔG=109.5kcal mol\Delta G=-109.5\,\text{kcal mol}) .

Reaction StepThermodynamic (ΔG\Delta G)Activation Energy (EactivationE_{\text{activation}})
Initial hydrolysis109.5kcal mol-109.5\,\text{kcal mol}Barrier-free
Methylol-taurultam → methylol-taurineamide15.1kcal mol-15.1\,\text{kcal mol}15.4kcal mol15.4\,\text{kcal mol}

Further hydrolysis of taurultam follows a concerted mechanism with a transition state (Eactivation=15.4kcal molE_{\text{activation}}=15.4\,\text{kcal mol}) .

Interaction with Bacterial Cell Wall Components

This compound derivatives target E. coli peptidoglycan via methylol group reactivity:

  • Methylol-taurultam interacts with diaminopimelic acid (DAP) in peptidoglycan (ΔG=38.2kcal mol\Delta G=-38.2\,\text{kcal mol}), but high activation energy (45.8kcal mol45.8\,\text{kcal mol}) limits spontaneous reactivity .

  • Formaldehyde equivalence : Methylol derivatives are thermodynamically favored over formaldehyde (ΔG=14.6kcal mol\Delta G=-14.6\,\text{kcal mol}), ruling out formaldehyde as the primary reactive intermediate .

Reaction with Endotoxins and Proteins

This compound’s methylol groups neutralize bacterial lipopolysaccharides (LPS) through:

  • Cross-linking : Intermolecular bonds between LPS and proteins, enhanced by enzymatic activation .

  • Anti-adherence effects : Methylol groups block bacterial adherence to epithelial cells by binding to LPS surface receptors .

Analytical Considerations in Hydrolysis Studies

HPLC-based quantification requires solvent optimization to suppress hydrolysis:

  • Acetonitrile/water ratios >70:30 inhibit this compound degradation during analysis .

  • Immediate derivatization with FMOC-Cl is critical to stabilize metabolites for pharmacokinetic studies .

Pharmacokinetic and Metabolic Reactions

In vivo hydrolysis produces two primary metabolites:

  • This compound → Taurultam (TRT) : Rapid conversion (t1/2=2.2ht_{1/2}=2.2\,\text{h}) .

  • TRT → Taurinamide (TRM) : Slower elimination (t1/2=4.5ht_{1/2}=4.5\,\text{h}) .

ParameterTRTTRM
AUC (µg·h/mL)12.345.8
Clearance (L/h)162 ± 9329 ± 14

Key Mechanistic Insights

  • This compound’s activity depends on methylol group release , not direct parent molecule interactions .

  • Elevated temperature (37°C) accelerates hydrolysis, aligning with in vivo efficacy .

Scientific Research Applications

Overview

CRBSIs are serious complications associated with the use of central venous catheters, particularly in patients receiving parenteral nutrition or undergoing long-term treatments. Taurolidine has emerged as a promising solution to mitigate these risks.

Efficacy in Various Populations

  • A meta-analysis of 34 studies indicated that this compound significantly reduces the incidence of CRBSIs among patients receiving parenteral nutrition. The pooled risk ratio was found to be 0.49, suggesting a 51% reduction in CRBSI risk compared to control groups .
  • In pediatric patients, this compound lock solutions demonstrated a significant reduction in CRBSIs, with a relative risk of 0.23 compared to controls .

Clinical Case Studies

  • A pilot study involving oncological patients showed that this compound as an intravenous lock solution led to complete recovery from CRBSIs without any adverse effects .
  • Another study highlighted that this compound lock solutions reduced CRBSI rates effectively in patients on home parenteral nutrition, indicating its safety and efficacy across different patient demographics .

Studies Comparing this compound with Traditional Antimicrobials

  • In a recent study comparing a this compound solution to 3% hydrogen peroxide for cardiac implantable electronic device (CIED) infection prevention, the this compound group reported no infections compared to 1.1% in the hydrogen peroxide group . This emphasizes this compound's superior efficacy in preventing infections related to invasive procedures.

Safety Profile and Adverse Events

While generally considered safe, some studies have reported adverse events related to vascular access devices when using this compound. Most reported events were mild and included pain at the site of administration . Importantly, no significant resistance development has been noted, which is a common concern with traditional antibiotics.

Future Directions and Research Opportunities

Given its promising results in reducing CRBSIs and its unique mechanism of action, further research is warranted:

  • Longitudinal Studies : Additional long-term studies are needed to establish the sustained efficacy and safety profile of this compound across diverse patient populations.
  • Broader Applications : Investigating its potential use in other clinical settings, such as surgical prophylaxis or treatment of localized infections, could expand its therapeutic repertoire.

Mechanism of Action

The antimicrobial activity of taurolidine is attributed to the release of active methylol groups upon its decomposition. These methylol groups react with microbial cell walls, leading to a loss of cell wall integrity and eventual cell death. This compound also reduces bacterial adhesion to mammalian cells and neutralizes bacterial endotoxins and exotoxins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Mechanism of Action

Compound Mechanism Key Differentiators
Taurolidine Reacts with bacterial cell membranes; inhibits adhesion; induces apoptosis via mitochondrial pathways (e.g., ↑Bax/Bad, ↓Bcl-2, caspase activation) . Dual antimicrobial and anticancer activity; anti-endotoxin effects .
Heparin Anticoagulant via antithrombin III activation. No intrinsic antimicrobial activity; often combined with antibiotics (e.g., gentamicin) .
Heparin-Gentamicin Combines anticoagulant (heparin) and bactericidal (gentamicin) effects. Gentamicin inhibits bacterial protein synthesis. Risk of nephrotoxicity/ototoxicity; limited efficacy against biofilms .
EDTA Chelates divalent cations (Ca²⁺, Mg²⁺), disrupting biofilm integrity. Synergistic with this compound against Pseudomonas aeruginosa; transient growth inhibition .
Citrate Anticoagulant via calcium chelation; mild antimicrobial activity. Often combined with this compound (this compound-citrate) for dual catheter lock function .

Catheter-Related Bloodstream Infections (CRBSIs)

  • This compound vs. Heparin :

    • A meta-analysis (34 studies) showed this compound reduced CRBSI risk by 51% (pooled RR: 0.49; 95% CI: 0.46–0.53) compared to heparin .
    • This compound-citrate demonstrated superior efficacy (RR: 0.45) over heparin (RR: 0.51) in preventing infections .
  • This compound vs. Antibiotic Locks (e.g., Gentamicin): this compound avoids antibiotic resistance risks associated with gentamicin .

Biofilm Disruption

  • This compound + EDTA reduced Pseudomonas aeruginosa biofilm formation by impairing secretory profiles and causing transient growth inhibition .

Cost-Effectiveness

  • This compound locks are cost-effective prophylactically, reducing CRBSI treatment costs by 51–57% .
  • Heparin is cheaper upfront but incurs higher long-term costs due to infection management .

Unique Advantages of this compound

  • Antineoplastic Activity: Induces apoptosis in ovarian, cervical, and melanoma cells via mitochondrial pathways (e.g., ↑Bax/Bad, caspase-9/3 activation) .
  • Synergy with Radiotherapy: Enhances radiation sensitivity in murine melanoma models by eliminating G2/M cell cycle arrest .
  • Anti-Adhesion Properties : Prevents bacterial colonization via FimH protein interaction in E. coli .

Biological Activity

Taurolidine is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer therapies. This article provides a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound was initially developed as an anti-infective agent and has been shown to possess a broad spectrum of activity against various pathogens, including gram-positive and gram-negative bacteria, fungi, and anaerobic organisms. Its mechanism of action is primarily attributed to its ability to inhibit bacterial adhesion and biofilm formation, as well as its direct antimicrobial properties.

Spectrum of Activity

This compound exhibits significant antimicrobial properties against a variety of pathogens. The following table summarizes its effectiveness against different microorganisms:

Microorganism Activity
Gram-positive bacteria Effective against Staphylococcus aureus, Staphylococcus epidermidis
Gram-negative bacteria Effective against Escherichia coli, Pseudomonas aeruginosa
Fungi Effective against Candida spp., including Candida auris
Anaerobic bacteria Effective against various anaerobes

Research indicates that this compound's antimicrobial efficacy is enhanced when used in combination with other agents, such as heparin in catheter lock solutions .

The mechanism through which this compound exerts its antimicrobial effects involves several pathways:

  • Inhibition of Biofilm Formation : this compound interferes with the adhesion of bacteria to surfaces, thereby preventing biofilm formation, which is critical in catheter-related infections .
  • Direct Antimicrobial Effects : It disrupts bacterial cell wall synthesis and function, leading to cell lysis .
  • Endotoxin Neutralization : this compound has been shown to neutralize endotoxins produced by gram-negative bacteria, reducing their pathogenic effects .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Studies have demonstrated that this compound can inhibit tumor growth and metastasis in various cancer models.

Case Studies

  • Glioblastoma Treatment : A clinical case study reported the use of this compound in patients with glioblastoma who had not responded to conventional therapies. The treatment resulted in a significant reduction in tumor size and improved patient survival rates .
  • Gastric Cancer Recurrence : In another study involving patients with recurrent gastric cancer, this compound was administered post-surgery. The results indicated a decrease in recurrence rates compared to historical controls .
  • Ovarian Cancer Resistance : this compound has shown promise in treating ovarian cancer resistant to standard treatments. Patients receiving this compound exhibited improved outcomes and reduced tumor burden .

In Vitro Studies

In vitro studies have confirmed the efficacy of this compound against various cancer cell lines. For instance:

  • Adenocarcinoma Cells : Studies demonstrated that this compound significantly decreased cell viability in adenocarcinoma cells compared to control groups, indicating its potential as an anticancer agent .
  • Periodontal Pathogens : Research on periodontal disease-associated bacteria showed that this compound effectively reduced virulence factors associated with these pathogens .

In Vivo Studies

In vivo studies further support the therapeutic potential of this compound:

  • Animal models have indicated that this compound administration leads to significant tumor size reduction and improved survival rates in models of metastatic cancer .

Q & A

Basic Research Questions

Q. What are the key pharmacological mechanisms of Taurolidine that underpin its antimicrobial efficacy in preclinical studies?

this compound’s antimicrobial action is attributed to its derivatives (e.g., methylol transfer reactions) that disrupt microbial membranes and inhibit biofilm formation. Methodologically, researchers assess these mechanisms via minimum inhibitory concentration (MIC) assays for bacterial/fungal strains, biofilm quantification (e.g., crystal violet staining ), and electron microscopy to visualize structural damage. Studies should validate findings across multiple microbial species to establish broad-spectrum efficacy.

Q. How should researchers design in vitro studies to evaluate this compound’s anti-inflammatory properties?

Experimental designs should include cell culture models (e.g., macrophages or endothelial cells) exposed to lipopolysaccharide (LPS)-induced inflammation. Key metrics include pro-inflammatory cytokine quantification (e.g., TNF-α, IL-6 via ELISA) and NF-κB pathway activation (Western blotting). Controls must account for cytotoxicity using viability assays (MTT or Annexin V/PI staining). Dose-response curves (0.01–2.0% this compound) are critical to identify therapeutic windows .

Q. What are the common outcome measures in clinical trials investigating this compound for catheter-related bloodstream infections (CRBSI)?

Primary endpoints include CRBSI incidence per 1,000 catheter days and time to infection onset. Secondary measures involve microbial eradication rates, catheter removal rates, and adverse event profiles (e.g., thrombophlebitis). Meta-analyses, such as Sun & Wan (2023), highlight pooled risk ratios (RR: 0.23; 95% CI: 0.13–0.40) favoring this compound over heparin locks .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s clinical efficacy across heterogeneous trial designs?

Contradictions often arise from variations in catheter type (e.g., hemodialysis vs. oncology), lock solution dwell times, or co-administered anticoagulants. Sensitivity analyses (e.g., subgroup stratification by catheter material or patient immunocompetence) and random-effects meta-regression can isolate confounding variables. For example, pooled data show insignificant differences in catheter removal rates (RR: 0.68; 95% CI: 0.22–2.10) despite CRBSI reduction, suggesting protocol-specific factors .

Q. What strategies optimize this compound concentration in experimental models to balance antimicrobial efficacy and cytotoxicity?

Dose-escalation studies in 3D cell cultures or organoids are recommended to mimic in vivo complexity. Use high-content screening (HCS) for simultaneous assessment of microbial kill rates and host cell apoptosis. For in vivo models (e.g., rodent CRBSI), pharmacokinetic studies measuring tissue penetration and half-life inform dosing schedules. Toxicity thresholds vary by model; for example, endothelial cells tolerate ≤1.0% this compound, while fibroblasts show cytotoxicity at ≥0.5% .

Q. What methodological considerations ensure reproducibility in this compound’s in vitro biofilm inhibition assays?

Standardize biofilm maturation time (e.g., 24–48 hours for stable matrices), strain selection (ATCC reference strains), and solvent controls (e.g., saline vs. heparin). Include positive controls (e.g., vancomycin for Gram-positive biofilms) and validate via confocal microscopy with LIVE/DEAD staining. Report detailed protocols for solution preparation (pH, temperature) to mitigate batch variability .

Q. How can meta-analytic approaches address heterogeneity in this compound’s clinical trial data?

Apply PRISMA guidelines for systematic reviews, with subgroup analyses stratified by trial design (RCT vs. observational), patient demographics, and This compound formulation (e.g., citrate vs. heparin combinations). Use I² statistics to quantify heterogeneity; Sun & Wan (2023) reported I²=0% for CRBSI incidence, supporting homogeneity across selected RCTs .

Q. What frameworks (e.g., FINER, PICO) are effective for formulating this compound-focused research questions?

The PICO framework structures questions around Population (e.g., immunocompromised patients), Intervention (this compound lock solution), Comparison (heparin/antibiotic locks), and Outcome (CRBSI reduction). The FINER criteria ensure questions are Feasible (adequate sample size), Interesting (novel mechanisms), Novel (e.g., synergy with antifungals), Ethical, and Relevant to current guidelines .

Q. How should researchers select outcome measures for this compound trials in non-CRBSI applications (e.g., peritoneal adhesions)?

For adhesion prevention, primary endpoints include adhesion severity scores (e.g., modified Nair scale) via laparoscopy and inflammatory biomarkers (IL-1β, TGF-β). Preclinical models (e.g., rodent cecal abrasion) must standardize injury induction methods and postoperative evaluation timelines (e.g., 7–14 days) to ensure comparability .

Q. What experimental designs address this compound’s cytotoxicity in long-term in vivo applications?

Use chronic exposure models (e.g., 4-week rodent studies) with histopathological analysis of catheter-adjacent tissues (e.g., venous endothelium). Combine serum biomarkers (creatinine, ALT/AST) and flow cytometry for immune cell profiling. Compare intermittent vs. continuous this compound administration to identify regimens minimizing tissue damage while maintaining antimicrobial efficacy .

Properties

IUPAC Name

4-[(1,1-dioxo-1,2,4-thiadiazinan-4-yl)methyl]-1,2,4-thiadiazinane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O4S2/c12-16(13)3-1-10(5-8-16)7-11-2-4-17(14,15)9-6-11/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKIRUJIDFJUKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)NCN1CN2CCS(=O)(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00173001
Record name Taurolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19388-87-5
Record name Taurolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19388-87-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Taurolidine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019388875
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Taurolidine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12473
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Taurolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00173001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Taurolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.090
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAUROLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8OBZ1M4V3V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Taurolidine
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Taurolidine
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Taurolidine
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Taurolidine
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Taurolidine
2-(4-Fluorophenyl)-3-[1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazin-3-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Taurolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.